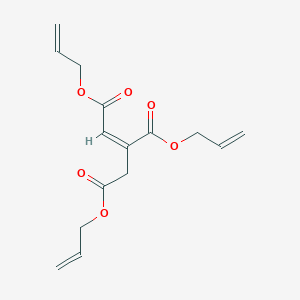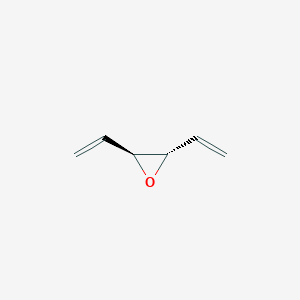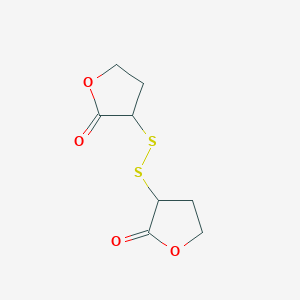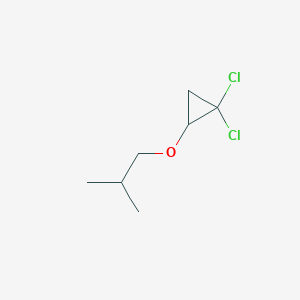
1,1-Dichloro-2-(2-methylpropoxy)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-2-(2-methylpropoxy)cyclopropane, also known as DMDP, is a cyclopropane derivative that has been widely used in scientific research. DMDP is a colorless liquid that is soluble in organic solvents and has a strong odor. This compound has been studied extensively due to its unique chemical properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane is not fully understood, but it is believed to interact with proteins and enzymes in cells. 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular processes. The exact mechanism of action of 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane is an area of ongoing research.
Efectos Bioquímicos Y Fisiológicos
1,1-Dichloro-2-(2-methylpropoxy)cyclopropane has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane can inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane has also been shown to have antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1-Dichloro-2-(2-methylpropoxy)cyclopropane has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane is also soluble in a range of organic solvents, making it easy to work with in the lab. However, 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane has some limitations, including its strong odor and potential toxicity. Care must be taken when handling 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane to avoid exposure to the compound.
Direcciones Futuras
There are several future directions for research involving 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane. One area of interest is the development of new compounds based on the structure of 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane. These compounds could have potential applications in various fields, including medicine and agriculture. Another area of interest is the further study of the mechanism of action of 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane and its effects on cellular processes. This could lead to the development of new drugs and therapies for a range of diseases. Overall, 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane is a promising compound that has the potential to make significant contributions to scientific research.
Métodos De Síntesis
1,1-Dichloro-2-(2-methylpropoxy)cyclopropane can be synthesized by reacting 1,1-dichlorocyclopropane with 2-methylpropene in the presence of a catalyst. The reaction is carried out under mild conditions and yields a high purity product. The synthesis of 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane has been optimized to produce large quantities of the compound for research purposes.
Aplicaciones Científicas De Investigación
1,1-Dichloro-2-(2-methylpropoxy)cyclopropane has been used in a variety of scientific research applications, including as a chemical probe for studying protein-ligand interactions, as a building block for synthesizing new compounds, and as a model compound for studying the reactivity of cyclopropane derivatives. 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane has also been used in the synthesis of various pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
14477-94-2 |
|---|---|
Nombre del producto |
1,1-Dichloro-2-(2-methylpropoxy)cyclopropane |
Fórmula molecular |
C7H12Cl2O |
Peso molecular |
183.07 g/mol |
Nombre IUPAC |
1,1-dichloro-2-(2-methylpropoxy)cyclopropane |
InChI |
InChI=1S/C7H12Cl2O/c1-5(2)4-10-6-3-7(6,8)9/h5-6H,3-4H2,1-2H3 |
Clave InChI |
SCYFBLJDIAZTIO-UHFFFAOYSA-N |
SMILES |
CC(C)COC1CC1(Cl)Cl |
SMILES canónico |
CC(C)COC1CC1(Cl)Cl |
Sinónimos |
1-(2,2-dichlorocyclopropyl)oxy-2-methyl-propane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



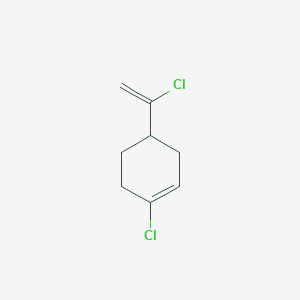
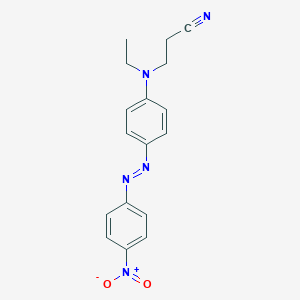
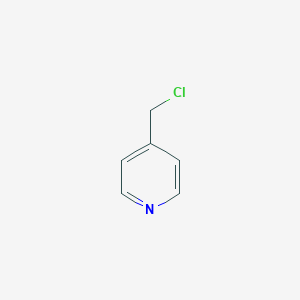
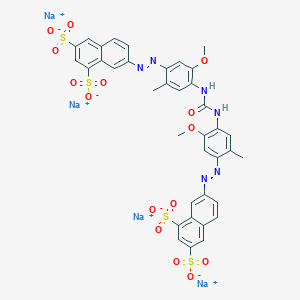

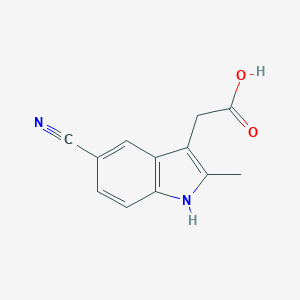
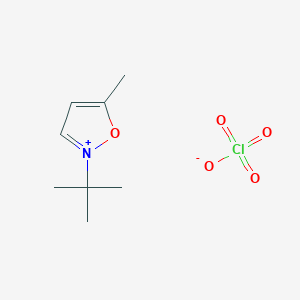
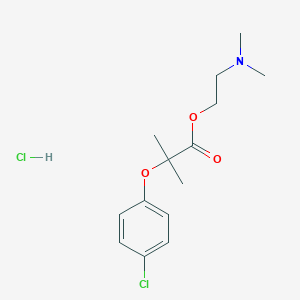

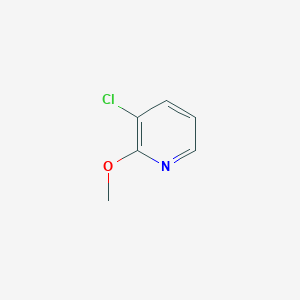
![Bicyclo[2.2.1]hept-2-ene-1-carboxamide](/img/structure/B78715.png)
